molecular formula C11H18O B14347599 Undec-6-yn-2-one CAS No. 91254-02-3

Undec-6-yn-2-one

Cat. No.: B14347599
CAS No.: 91254-02-3
M. Wt: 166.26 g/mol
InChI Key: ATYYHMMIJZENDH-UHFFFAOYSA-N
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Description

Undec-6-yn-2-one is an organic compound with the molecular formula C11H18O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-6-yn-2-one can be synthesized through various methods. One common approach involves the reaction of hex-1-yne with a suitable aldehyde under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Undec-6-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like halides and amines can react with this compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undec-6-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of undec-6-yn-2-one involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in a range of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-ynoic acid: Similar in structure but contains a carboxylic acid group.

    Undec-2-en-1-yl ester: Contains an ester functional group.

Uniqueness

Undec-6-yn-2-one is unique due to its specific placement of the triple bond and the ketone functional group

Properties

CAS No.

91254-02-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-6-yn-2-one

InChI

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-5,8-10H2,1-2H3

InChI Key

ATYYHMMIJZENDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCC(=O)C

Origin of Product

United States

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